molecular formula C12H15BF3NO2 B1369535 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine CAS No. 881402-16-0

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Cat. No. B1369535
M. Wt: 273.06 g/mol
InChI Key: VYCMURZUDMLBCG-UHFFFAOYSA-N
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Description

“2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C12H15BF3NO2 . It is a derivative of pyrimidine and contains a boronic ester group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide has been synthesized by the Miyaura borylation and sulfonylation reactions . The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-boron bonds .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various techniques such as FT-IR, 1H NMR, and mass spectroscopy . Crystal structures have been determined by X-ray diffraction and conformational analysis . Density functional theory (DFT) has been used to calculate and analyze the electrostatic potential of molecules as well as molecular frontier orbitals for further analysis of physical and chemical properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst forms pinacol benzyl boronate . Hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts is another reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine” can be inferred from similar compounds. For instance, the molecular weight of a similar compound, 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, is reported to be 273.06 g/mol .

Scientific Research Applications

Chemical Reactivity and Structural Analysis

The compound exhibits unique structural characteristics and reactivity, as demonstrated in studies comparing its structure and reactivity with regioisomers. Notably, the orientation of the dioxaborolane ring in relation to the pyridine ring and the bond angles of the BO2 group significantly influence its chemical behavior. This aspect was further elucidated through ab initio calculations of the HOMO and LUMO, explaining the observed differences in chemical reactions (Sopková-de Oliveira Santos et al., 2003).

Synthesis and Crystallographic Studies

Recent research has detailed the synthesis of this compound and related boric acid ester intermediates, confirming their structures through various spectroscopic methods and mass spectrometry. X-ray diffraction and density functional theory (DFT) have been employed for crystallographic and conformational analyses, revealing a consistency between the molecular structures optimized by DFT and those determined by single-crystal X-ray diffraction (Huang et al., 2021).

Application in Organic Synthesis

The compound has been utilized as a building block in combinatorial chemistry. Its structural features, especially the boron-containing dioxaborolane ring, make it a valuable component in the synthesis of complex organic molecules. This application is critical in the field of medicinal chemistry and drug discovery, where it serves as an intermediate in the synthesis of various biologically active compounds (Wu et al., 2021).

Advancements in Battery Technology

A study explored the use of boron-based compounds, including derivatives of this compound, as anion acceptors in organic liquid electrolyte-based fluoride shuttle batteries. This research underscores its potential in improving the performance of energy storage devices, particularly in terms of fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

properties

IUPAC Name

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-7-5-6-8(17-9)12(14,15)16/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCMURZUDMLBCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50590547
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

CAS RN

881402-16-0
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=881402-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50590547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(Trifluoromethyl)pyridine-2-boronicacidpinacolester
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine

Citations

For This Compound
1
Citations
HT Shahzadi, S Fatima, N Akhter, M Alazmi… - ACS …, 2022 - ACS Publications
Iridium-catalyzed C–H borylation of CF 3 -substituted pyridines is described in this paper. The boronic ester group can be installed on the α, β, or γ position of pyridine by an appropriate …
Number of citations: 3 pubs.acs.org

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